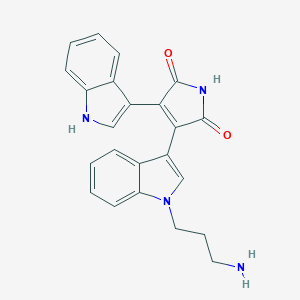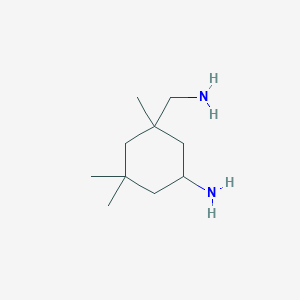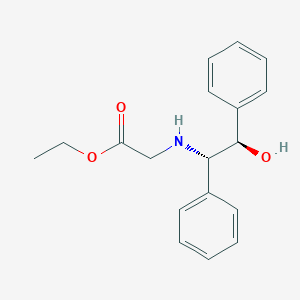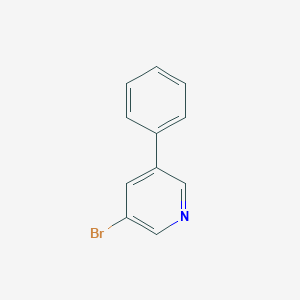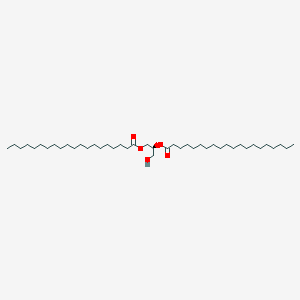
1,2-Dieicosanoyl-sn-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DG(20:0/20:0/0:0), also known as DAG(20:0/20:0) or diacylglycerol, belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(20:0/20:0/0:0) is considered to be a diradylglycerol lipid molecule. DG(20:0/20:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:0/20:0/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(20:0/20:0/0:0) is primarily located in the membrane (predicted from logP). DG(20:0/20:0/0:0) participates in a number of enzymatic reactions. In particular, DG(20:0/20:0/0:0) can be biosynthesized from PA(20:0/20:0) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(20:0/20:0/0:0) and decanoyl-CoA can be converted into TG(20:0/20:0/10:0); which is mediated by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(20:0/20:0/0:0) can be biosynthesized from PA(20:0/20:0) through the action of the enzyme phosphatidate phosphatase. Furthermore, DG(20:0/20:0/0:0) and lauroyl-CoA can be converted into TG(20:0/20:0/12:0) through its interaction with the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(20:0/20:0/0:0) can be biosynthesized from PA(20:0/20:0); which is catalyzed by the enzyme phosphatidate phosphatase. Finally, DG(20:0/20:0/0:0) and tridecanoyl-CoA can be converted into TG(20:0/20:0/13:0); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. In humans, DG(20:0/20:0/0:0) is involved in phosphatidylcholine biosynthesis PC(20:0/20:0) pathway and phosphatidylethanolamine biosynthesis pe(20:0/20:0) pathway. DG(20:0/20:0/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:0/20:0/8:0) pathway, de novo triacylglycerol biosynthesis TG(20:0/20:0/i-24:0) pathway, de novo triacylglycerol biosynthesis TG(20:0/20:0/i-12:0) pathway, and de novo triacylglycerol biosynthesis TG(20:0/20:0/18:0) pathway.
Propiedades
Número CAS |
147514-21-4 |
|---|---|
Fórmula molecular |
C43H84O5 |
Peso molecular |
681.1 g/mol |
Nombre IUPAC |
[(2S)-3-hydroxy-2-icosanoyloxypropyl] icosanoate |
InChI |
InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3/t41-/m0/s1 |
Clave InChI |
AGUTXIBMYVFOMK-RWYGWLOXSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


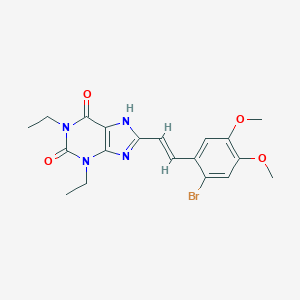
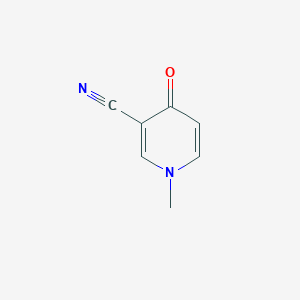
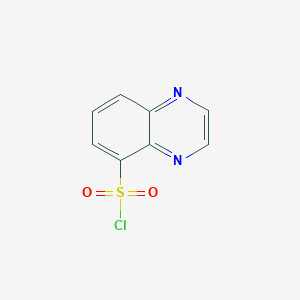
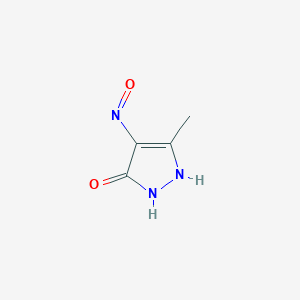
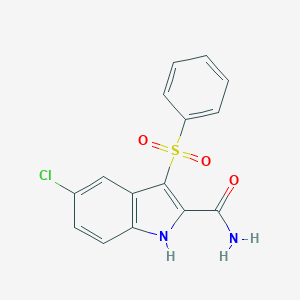
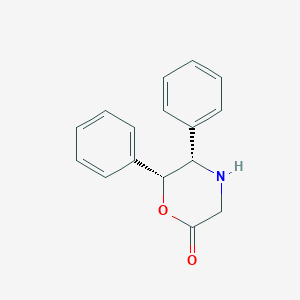

![1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine](/img/structure/B122775.png)
